molecular formula C11H12N4OS B7825878 [(5-ethyl-2-oxoindol-3-yl)amino]thiourea

[(5-ethyl-2-oxoindol-3-yl)amino]thiourea

Cat. No.: B7825878
M. Wt: 248.31 g/mol
InChI Key: NHJSGBMZQDSAKL-UHFFFAOYSA-N
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Description

[(5-ethyl-2-oxoindol-3-yl)amino]thiourea, also known systematically as (3Z)-5-Ethyl-1H-indole-2,3-dione 3-thiosemicarbazone, is a specialized organic compound provided for research applications. With the molecular formula C 11 H 12 N 4 OS and a molecular weight of 248.30 g/mol, it is characterized by its thiourea and isatin-derived indole structure . This configuration is of significant interest in medicinal chemistry, as both thiourea and indole motifs are known to be privileged scaffolds in drug discovery . The compound is offered with high purity, exceeding 95% . Researchers are exploring its potential as a key intermediate in the synthesis of novel heterocyclic compounds and for its prospective biological activities. Thiourea derivatives, in general, have demonstrated a broad spectrum of pharmacological properties in scientific studies, including antimicrobial, anticancer, antioxidant, and antitubercular activities . The integration of the indole moiety may further enhance its bioactivity profile, making it a valuable candidate for in vitro investigation in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . Please Note: This product is categorized as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[(5-ethyl-2-oxoindol-3-yl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-2-6-3-4-8-7(5-6)9(10(16)13-8)14-15-11(12)17/h3-5H,2H2,1H3,(H3,12,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJSGBMZQDSAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” involves multiple steps, including specific reaction conditions and reagents. The detailed synthetic route typically includes:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation through [specific reaction].

    Step 3: Final product formation under [specific conditions].

Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw Material Preparation: Sourcing and preparing high-purity raw materials.

    Reaction Optimization: Using catalysts and controlled environments to maximize efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction with [specific reagents] to yield [products].

    Substitution: Participates in substitution reactions with [reagents] under [conditions].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Substituting agent], [catalyst], [temperature].

Major Products: The major products formed from these reactions include [specific compounds], which are significant in various applications.

Scientific Research Applications

Compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its role in drug development and disease treatment.

    Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” exerts its effects involves:

    Molecular Targets: Interacts with specific molecular targets such as [proteins, enzymes, receptors].

    Pathways Involved: Modulates pathways including [specific pathways], leading to [biological effects].

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Catalytic Activity

Thiourea derivatives are widely studied as organocatalysts. For example, sulfonaryl thiourea 10 demonstrated a 28% conversion rate in catalytic reactions, comparable to reference compound 11 (27%) . The sulfonaryl group likely enhances catalytic efficiency through strong hydrogen-bonding interactions.

Table 1: Catalytic Performance of Thiourea Derivatives

Compound Conversion Rate (%) Key Structural Feature Reference
Sulfonaryl thiourea 10 28 Sulfonaryl group
Aryl ester thiourea 8 Minimal Aryl ester
Reference compound 11 27 Standard catalyst
Antimicrobial Effects

Amino acid-conjugated thioureas (e.g., M1 and M2) showed enhanced anti-amoebic activity due to improved hydrophilicity and receptor selectivity . The indole group in [(5-ethyl-2-oxoindol-3-yl)amino]thiourea may mimic tryptophan residues in proteins, facilitating interactions with microbial enzymes or transport proteins. However, its efficacy against MRSA or protozoans like Acanthamoeba remains untested.

Enzyme Inhibition

Thiourea analogs targeting MK-2 (a kinase involved in inflammation) rely on interactions with residues like Leu141 and Asp207 .

Table 3: Metal-Binding Properties

Compound Metal Target Application Reference
Bis-thiourea isomers Cd²⁺, Zn²⁺ Nonlinear optics
Ethyl thiourea Hg²⁺, Ag⁺ Naked-eye sensors
Thiourea dioxide Pb²⁺ Soil remediation

Q & A

Q. What are the optimal synthetic routes for [(5-ethyl-2-oxoindol-3-yl)amino]thiourea, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling 5-ethyl-2-oxoindole-3-amine with a thiocarbonyl reagent (e.g., thiophosgene or isothiocyanate derivatives) under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
  • pH : Neutral to slightly acidic conditions (pH 6–7) stabilize the thiourea linkage .
  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance solubility of intermediates .
    Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Conflicting reports exist on the optimal molar ratios of starting materials, necessitating pilot-scale optimization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the thiourea (-NH-CS-NH-) linkage and indole ring substitution patterns. Aromatic protons in the indole moiety typically resonate at δ 6.8–7.5 ppm .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity and monitor degradation products .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ≈ 276.3 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., thione vs. thiol configurations) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • pH sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed indole derivatives. Neutral buffers (pH 6–8) are optimal .
  • Thermal stability : Stable at room temperature for >6 months but decomposes above 100°C, releasing sulfur-containing byproducts .
  • Light sensitivity : UV exposure induces photodegradation; amber glassware or inert atmospheres are recommended .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinases) or receptors. The thiourea moiety often forms hydrogen bonds with catalytic residues .
  • MD simulations : Assess binding stability over time; simulations >100 ns are recommended to capture conformational changes .
  • QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing vs. time-kill curves) and cell lines (e.g., HeLa vs. MCF-7) .
  • Impurity profiles : LC-MS or 1^1H NMR can identify trace byproducts (e.g., oxidized sulfonyl derivatives) that modulate activity .
  • Solvent effects : DMSO concentrations >1% may artifactually enhance membrane permeability; use vehicle controls rigorously .

Q. What advanced structural modifications enhance the compound’s pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the thiourea group with urea or cyanoguanidine to improve metabolic stability .
  • Prodrug design : Esterification of the indole 2-oxo group enhances solubility and oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to reduce renal clearance and extend half-life .

Q. How can crystallographic data address ambiguities in tautomerism or polymorphism?

  • ORTEP-III refinement : Resolves electron density maps to distinguish thione (C=S) vs. thiol (C-SH) tautomers .
  • Polymorph screening : Use solvent-drop grinding or temperature-gradient crystallization to identify stable forms with distinct dissolution rates .

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